(3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide

Catalog No.
S3168235
CAS No.
436099-71-7
M.F
C11H14BrN3O2
M. Wt
300.156
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-ac...

CAS Number

436099-71-7

Product Name

(3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide

IUPAC Name

2-(3-ethyl-2-iminobenzimidazol-1-yl)acetic acid;hydrobromide

Molecular Formula

C11H14BrN3O2

Molecular Weight

300.156

InChI

InChI=1S/C11H13N3O2.BrH/c1-2-13-8-5-3-4-6-9(8)14(11(13)12)7-10(15)16;/h3-6,12H,2,7H2,1H3,(H,15,16);1H

InChI Key

NHEYNYHYTABMKD-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N(C1=N)CC(=O)O.Br

Solubility

not available

The compound (3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide is a synthetic organic molecule characterized by its unique structure, which includes a benzimidazole core substituted with an ethyl group and an imino group. The presence of the acetic acid moiety suggests potential for various biological interactions, particularly in medicinal chemistry. This compound belongs to a class of heterocyclic compounds that often exhibit significant pharmacological properties.

Involving (3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide typically include:

  • Nucleophilic Substitution Reactions: The imino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The acetic acid portion can participate in proton transfer reactions, influencing the compound’s solubility and reactivity.
  • Condensation Reactions: The compound may undergo condensation with other amines or carboxylic acids to form more complex structures.

These reactions are facilitated by the compound's functional groups, making it versatile in synthetic organic chemistry.

The biological activity of (3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide is of considerable interest. Preliminary studies suggest that compounds with similar structures often exhibit:

  • Antimicrobial Activity: Many benzimidazole derivatives have been shown to inhibit bacterial growth.
  • Anticancer Properties: Some studies indicate that structural analogs can induce apoptosis in cancer cells through various mechanisms.
  • Enzyme Inhibition: The ability to interact with specific enzymes suggests potential roles in modulating metabolic pathways.

Computational models predict that this compound may possess a range of biological activities based on its molecular structure and functional groups .

Synthesis of (3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide can be approached through several methods:

  • Condensation Reaction:
    • Reacting 3-ethylbenzimidazole with acetic anhydride or acetic acid under acidic conditions to form the desired product.
  • Cyclization:
    • Starting from appropriate precursors like ethylamine and ortho-phthalaldehyde, followed by cyclization and subsequent functionalization.
  • Hydrobromide Salt Formation:
    • Treating the base form of the compound with hydrobromic acid to yield the hydrobromide salt, enhancing its solubility and stability.

These methods allow for the efficient synthesis of the compound while maintaining high yields and purity.

The potential applications of (3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide include:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
  • Biochemical Research: Utilized in studies exploring enzyme inhibition or cellular signaling pathways.
  • Agricultural Chemistry: Possible applications in developing new agrochemicals targeting plant pathogens.

Interaction studies involving this compound focus on its ability to bind with biological macromolecules such as proteins and nucleic acids. Techniques such as:

  • Molecular Docking: Computational simulations predict how the compound interacts with target proteins.
  • In vitro Assays: Laboratory experiments assess the biological effects on cell lines, providing insights into its pharmacological profile.

These studies are crucial for understanding the mechanism of action and therapeutic potential of the compound .

Several compounds share structural similarities with (3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide, including:

Compound NameStructure CharacteristicsUnique Features
2-MethylbenzimidazoleContains a methyl group on benzimidazoleKnown for antifungal properties
Benzimidazole derivativesVarious substitutions on benzimidazole coreBroad spectrum of biological activities
5-FluorobenzimidazoleFluorine substitution enhances activityIncreased potency against certain cancers

These compounds highlight unique aspects such as varying substituents that influence their biological activity and therapeutic applications. The distinct ethyl and imino groups in our target compound may confer unique properties not found in these analogs.

Dates

Modify: 2023-08-18

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